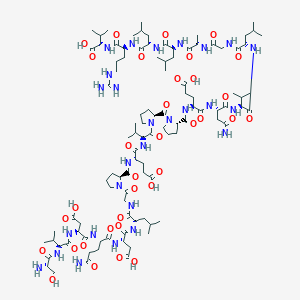

![molecular formula C7H16Cl2N2O B2447549 1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride CAS No. 2580091-52-5](/img/structure/B2447549.png)

1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride” is a chemical compound with the linear formula C7H15O1N2Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile was developed in 10 steps, with an overall yield of 24% from readily available benzyloxyacetyl chloride .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CNC1CN(C©=O)CC1.Cl . The InChI key for this compound is QETGXOWBOQBILZ-UHFFFAOYSA-N .Applications De Recherche Scientifique

Catalytic Behavior in Ethylene Reactivity

The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone led to the preparation of NNN tridentate ligands that, when coordinated with iron(II) and cobalt(II) dichloride, form complexes exhibiting good catalytic activities for ethylene reactivity. These activities include oligomerization and polymerization, with the iron complexes showing higher activities than their cobalt analogues. The study suggests that the substituents on the aryl group linked to the imino group significantly affect the catalytic performance (Sun et al., 2007).

Identification and Derivatization of Cathinones

A study identified three novel cathinone hydrochloride salts and examined their properties using a combination of analytical techniques. The study also presented thionation and amination reactions as methods for identifying selected cathinones. This research contributes to the understanding of cathinone derivatives' properties and offers methods for their identification, which can be important for forensic and pharmaceutical applications (Nycz et al., 2016).

Stereoselective Synthesis in Antibiotic Preparation

The stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of a fluoroquinolone antibiotic, showcases the compound's utility in developing treatments for respiratory tract infections. The synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reaction, demonstrating the compound's versatility in complex organic syntheses (Lall et al., 2012).

Transformation into Irreversible Monoamine Oxidase-B Inactivators

Research on the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation illustrates the compound's potential in developing therapeutics for neurological conditions. This study highlights the importance of N-methylation in enhancing the stability and efficacy of enzyme inactivators, which could have implications for treating diseases associated with monoamine oxidase-B (Ding & Silverman, 1993).

Safety and Hazards

Propriétés

IUPAC Name |

1-[(3R)-3-(methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-3-7(5-9)8-2;;/h7-8H,3-5H2,1-2H3;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFPXVLBTOWTOO-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)

![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)

![3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2447475.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride](/img/structure/B2447476.png)

![2-Fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2447478.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2447479.png)

![(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine](/img/structure/B2447480.png)

![benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2447481.png)

![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)

![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2447488.png)